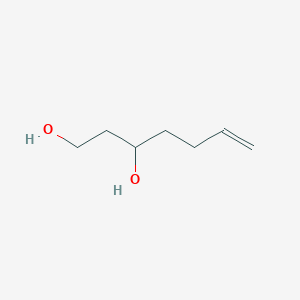
Hept-6-ene-1,3-diol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Hept-6-ene-1,3-diol is an organic compound with the molecular formula C7H14O2 It features a seven-carbon chain with a double bond between the sixth and seventh carbons and hydroxyl groups attached to the first and third carbons
Métodos De Preparación
Synthetic Routes and Reaction Conditions: Hept-6-ene-1,3-diol can be synthesized through several methods. One common approach involves the hydroboration-oxidation of hept-6-en-1-ol. This method typically uses borane (BH3) as the hydroborating agent, followed by oxidation with hydrogen peroxide (H2O2) in the presence of a base such as sodium hydroxide (NaOH). The reaction proceeds as follows:
- Hydroboration: Hept-6-en-1-ol + BH3 → Hept-6-en-1-ylborane
- Oxidation: Hept-6-en-1-ylborane + H2O2/NaOH → this compound
Industrial Production Methods: Industrial production of this compound may involve large-scale hydroboration-oxidation processes, utilizing continuous flow reactors to ensure efficient and consistent production. The use of catalysts and optimized reaction conditions can further enhance yield and purity.
Análisis De Reacciones Químicas
Types of Reactions: Hept-6-ene-1,3-diol undergoes various chemical reactions, including:
Oxidation: The hydroxyl groups can be oxidized to form ketones or aldehydes using reagents such as pyridinium chlorochromate (PCC) or Jones reagent.
Reduction: The double bond can be reduced to form heptane-1,3-diol using hydrogenation with a palladium catalyst.
Substitution: The hydroxyl groups can be substituted with halogens using reagents like thionyl chloride (SOCl2) or phosphorus tribromide (PBr3).
Common Reagents and Conditions:
Oxidation: PCC, Jones reagent
Reduction: Hydrogen gas (H2), palladium catalyst (Pd/C)
Substitution: Thionyl chloride (SOCl2), phosphorus tribromide (PBr3)
Major Products Formed:
Oxidation: Hept-6-en-1-one, Hept-6-en-3-one
Reduction: Heptane-1,3-diol
Substitution: Hept-6-en-1-chloride, Hept-6-en-3-bromide
Aplicaciones Científicas De Investigación
Hept-6-ene-1,3-diol has several applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex molecules, including pharmaceuticals and agrochemicals.
Biology: It can be used as a precursor in the synthesis of biologically active compounds.
Industry: Used in the production of polymers, resins, and other industrial chemicals.
Mecanismo De Acción
The mechanism of action of Hept-6-ene-1,3-diol depends on its specific application. In chemical reactions, the hydroxyl groups and the double bond play crucial roles in determining reactivity and interaction with other molecules. The molecular targets and pathways involved vary based on the specific reactions and conditions employed.
Comparación Con Compuestos Similares
Hept-6-ene-1,3-diol can be compared with other similar compounds, such as:
Heptane-1,3-diol: Lacks the double bond, resulting in different reactivity and applications.
Hept-6-en-1-ol: Contains only one hydroxyl group, leading to different chemical behavior.
Hex-5-ene-1,3-diol: Shorter carbon chain, affecting its physical and chemical properties.
Propiedades
Fórmula molecular |
C7H14O2 |
|---|---|
Peso molecular |
130.18 g/mol |
Nombre IUPAC |
hept-6-ene-1,3-diol |
InChI |
InChI=1S/C7H14O2/c1-2-3-4-7(9)5-6-8/h2,7-9H,1,3-6H2 |
Clave InChI |
SKHNNHZFSJEUKO-UHFFFAOYSA-N |
SMILES canónico |
C=CCCC(CCO)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


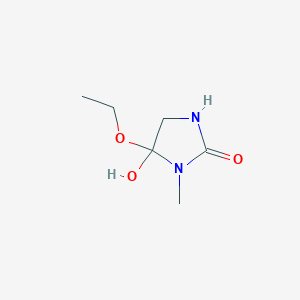
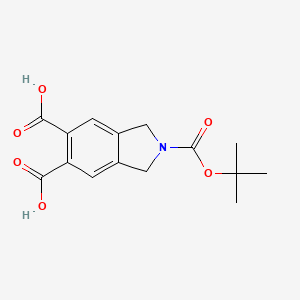
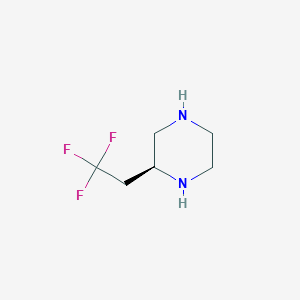
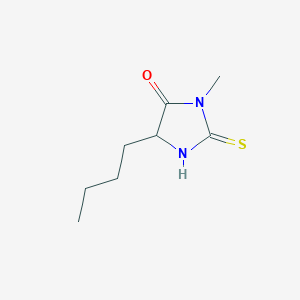

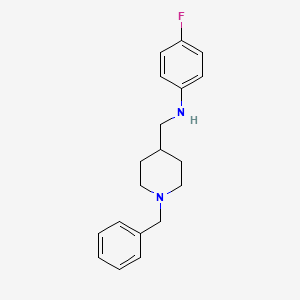
![1-(cyclopropylmethyl)-1H-benzo[d]imidazole-2-carbaldehyde](/img/structure/B12821161.png)
![N,N-Di([1,1'-biphenyl]-4-yl)-9,9-dimethyl-9H-fluoren-2-amine](/img/structure/B12821164.png)
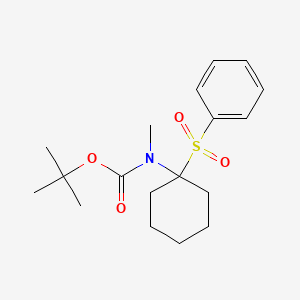
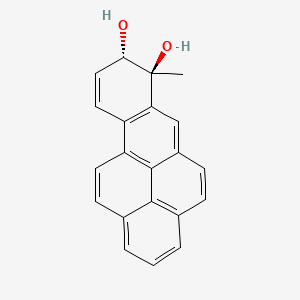
![[(2S,4R,5S)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl] (1R,4S,5R,9S,10R,13S)-5,9-dimethyl-14-methylidene-13-[(2S,4R,5S)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxytetracyclo[11.2.1.01,10.04,9]hexadecane-5-carboxylate](/img/structure/B12821178.png)
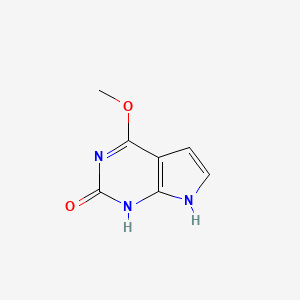
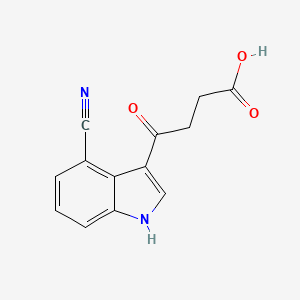
![4-Chloro-6-methyl-1H-benzo[d]imidazole](/img/structure/B12821211.png)
